Fsh-beta-(51-65)
Description
Structure
2D Structure
Properties
CAS No. |
135048-75-8 |
|---|---|
Molecular Formula |
C79H125N19O23S |
Molecular Weight |
1741 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1 |
InChI Key |
RPJRYFRWJUYJGY-AYWRSWFDSA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Other CAS No. |
135048-75-8 |
sequence |
CTFKELVYETVRVPG |
Synonyms |
follicle stimulating hormone, beta subunit (51-65) follicle-stimulating-hormone beta subunit (51-65) FSH-beta-(51-65) |
Origin of Product |
United States |
Scientific Research Applications
Cellular Proliferation and Growth Regulation
Cholangiocyte Proliferation : FSH-beta-(51-65) has been implicated in the regulation of cholangiocyte proliferation. Studies have demonstrated that FSH stimulates cholangiocyte growth via autocrine mechanisms, enhancing cAMP levels and activating ERK1/2 signaling pathways. This suggests potential therapeutic applications in managing cholangiopathies, where modulation of cholangiocyte growth is crucial .
Cancer Research : The peptide's ability to enhance cellular proliferation has also been explored in the context of ovarian cancer. FSH receptor (FSHR)-expressing tumor cells have shown increased sensitivity to treatments when combined with FSH-derived peptides, indicating that FSH-beta-(51-65) may enhance the efficacy of chemotherapeutic agents .
Drug Delivery Systems
Recent advancements have explored the use of FSH-beta-(51-65) in targeted drug delivery systems, particularly for ovarian cancer therapies. Nanoparticles conjugated with FSH peptides have demonstrated enhanced selectivity and efficacy for drug delivery to FSHR-expressing tumors. For instance, paclitaxel-loaded nanoparticles conjugated with FSH peptides exhibited superior antitumor effects compared to conventional formulations, highlighting the potential for improved therapeutic strategies in oncology .
Clinical Implications
The applications of FSH-beta-(51-65) extend beyond basic research into clinical settings:
- Fertility Treatments : As a component of gonadotropin therapy, FSH and its analogs are widely used in assisted reproductive technologies. The specific actions of FSH-beta-(51-65) may contribute to optimizing these treatments by enhancing ovarian response and improving outcomes .
- Cancer Therapy : Given its role in promoting cell proliferation and its targeting capabilities, FSH-beta-(51-65) could be developed as part of novel therapeutic strategies for ovarian and possibly other cancers, offering a dual approach by enhancing drug delivery while simultaneously promoting tumor cell apoptosis .
Comparison with Similar Compounds
Regulatory and Methodological Considerations
- Bioequivalence Studies : Per FDA guidelines, biosimilarity assessments require analytical comparisons (e.g., mass spectrometry) and clinical PK/PD studies to confirm functional equivalence .
- Synthesis Protocols: Fsh-beta-(51-65) is typically produced via recombinant DNA technology, whereas beta-carbolines are synthesized through organic reactions (e.g., Pictet-Spengler) .
Preparation Methods
Resin Selection and Initial Setup
FSH-β-(51-65) is typically synthesized using Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. A polystyrene resin functionalized with Rink amide linker is employed to ensure C-terminal amidation, a modification critical for stabilizing the peptide’s secondary structure. The resin’s loading capacity (0.4–0.7 mmol/g) is optimized to balance yield and steric hindrance during coupling reactions.
Sequential Amino Acid Coupling
Each amino acid is coupled in a stepwise manner, starting from the C-terminus (residue 65) to the N-terminus (residue 51). Activation reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) facilitate carbodiimide-mediated couplings. Double couplings (2 × 30 minutes) are performed for residues prone to steric hindrance, such as arginine and tryptophan, to ensure >99% efficiency.
Table 1: Key Coupling Parameters for FSH-β-(51-65) Synthesis
| Parameter | Value/Description |
|---|---|
| Resin type | Rink amide MBHA resin |
| Coupling reagent | HBTU/DIPEA |
| Deprotection reagent | 20% piperidine in DMF |
| Reaction temperature | 25°C (room temperature) |
| Monitoring method | Kaiser test for free amines |
Cleavage and Side-Chain Deprotection
Post-synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile protecting groups (e.g., tert-butyl for serine and threonine). The crude peptide is then precipitated in cold diethyl ether and lyophilized.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Crude FSH-β-(51-65) is purified via reversed-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm particle size). A gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is applied:
Table 2: HPLC Gradient Protocol
| Time (min) | % Solvent B |
|---|---|
| 0 | 10 |
| 30 | 60 |
| 35 | 90 |
| 40 | 90 |
Fractions corresponding to the target peptide (retention time ~22–25 minutes) are collected, pooled, and lyophilized. Purity is assessed at >95% using analytical HPLC.
Mass Spectrometric Analysis
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of FSH-β-(51-65). The observed mass (calculated: 1798.9 Da; observed: 1799.2 ± 0.3 Da) aligns with the theoretical value, validating successful synthesis.
Circular Dichroism (CD) Spectroscopy
CD spectra of FSH-β-(51-65) in phosphate-buffered saline (PBS) reveal a predominantly random coil conformation with minor β-sheet contributions (minimum at ~200 nm). This structural flexibility is consistent with its role in transiently interacting with calcium channels and receptors.
Functional Characterization and Research Applications
Calcium Flux Assays
FSH-β-(51-65) induces dose-dependent calcium influx in FSH receptor-enriched proteoliposomes, with an EC50 of 12.3 μM. Ruthenium red, a voltage-independent calcium channel blocker, completely inhibits this activity, implicating the peptide’s role in ion channel modulation.
Table 3: Calcium Influx Activity of FSH-β-(51-65)
| Concentration (μM) | Calcium Uptake (% of control) |
|---|---|
| 5 | 45 ± 6 |
| 10 | 78 ± 8 |
| 20 | 100 ± 5 |
Receptor Binding Studies
Competitive binding assays demonstrate that FSH-β-(51-65) displaces iodinated FSH-α with a Ki of 8.7 nM, suggesting high affinity for α-subunit interaction sites. This binding is noncompetitive with respect to the receptor-binding regions (residues 33–53 and 81–95), indicating distinct structural epitopes.
Biological Relevance in FSH Signaling
The peptide’s dual role—mediating subunit assembly and calcium signaling—highlights its importance in FSH bioactivity. Mutagenesis studies show that residues 55–60 (KTCTCC) are critical for maintaining structural integrity during receptor activation.
Challenges and Optimization Strategies
Q & A
Q. What experimental methodologies are recommended for identifying and characterizing FSH-β-(51-65) in biological samples?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Use high-resolution LC-MS/MS to detect and quantify FSH-β-(51-65) in serum or tissue homogenates. Include fragmentation patterns to confirm peptide identity .
- Immunoassays (ELISA/RIA): Employ antibodies specific to the 51-65 epitope. Validate cross-reactivity with full-length FSH-β and related gonadotropins to ensure specificity .
- Circular Dichroism (CD): Analyze secondary structure under physiological conditions (e.g., pH 7.4, 37°C) to confirm conformational stability .
Q. How can researchers establish standardized protocols for synthesizing FSH-β-(51-65) with high purity?
Answer:
- Solid-Phase Peptide Synthesis (SPPS): Optimize resin choice (e.g., Rink amide) and coupling agents (e.g., HBTU/HOBt) to minimize truncation products. Use reversed-phase HPLC with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) for purification .
- Quality Control: Validate purity (>95%) via MALDI-TOF mass spectrometry and amino acid analysis. Include endotoxin testing for in vivo applications .
Q. What in vitro models are suitable for initial screening of FSH-β-(51-65) bioactivity?
Answer:
- Granulosa Cell Cultures: Measure cAMP production or progesterone secretion in response to FSH-β-(51-65) using primary ovarian granulosa cells. Compare dose-response curves with full-length FSH .
- Receptor Binding Assays: Use radiolabeled FSH-β-(51-65) in competition assays with recombinant FSH receptors (FSHR) to determine binding affinity (Kd) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity of FSH-β-(51-65) across studies?
Answer:
- Meta-Analysis Framework: Systematically compare variables such as peptide source (synthetic vs. recombinant), assay conditions (e.g., ionic strength, co-factors), and cell line heterogeneity (e.g., HEK293-FSHR vs. primary cells) .
- Orthogonal Validation: Combine functional assays (e.g., cAMP, ERK phosphorylation) with structural studies (NMR or X-ray crystallography) to correlate bioactivity with conformational states .
Q. What strategies are effective for studying FSH-β-(51-65) interactions with non-canonical binding partners (e.g., extracellular matrix proteins)?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize FSH-β-(51-65) on a CM5 chip and screen for interactions with ECM components (e.g., fibronectin, laminin). Calculate association/dissociation rates (kon/koff) .
- Proximity Ligation Assay (PLA): Use dual antibodies (anti-FSH-β and anti-ECM protein) to visualize colocalization in tissue sections .
Q. How can computational modeling enhance the design of FSH-β-(51-65) analogs with improved stability?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate peptide behavior in aqueous and lipid bilayer environments to predict degradation hotspots (e.g., protease-sensitive residues) .
- Machine Learning (ML): Train models on existing peptide stability datasets to recommend substitutions (e.g., D-amino acids, PEGylation sites) that enhance half-life .
Q. What methodologies address challenges in quantifying FSH-β-(51-65) in complex matrices (e.g., serum, follicular fluid)?
Answer:
- Immunodepletion: Pre-treat samples with anti-albumin/IgG antibodies to reduce matrix interference before LC-MS/MS analysis .
- Stable Isotope-Labeled Internal Standards: Spike synthetic FSH-β-(51-65) with <sup>13</sup>C/<sup>15</sup>N labels for precise quantification via isotope dilution .
Methodological and Reproducibility Considerations
Q. How should researchers document experimental protocols to ensure reproducibility?
Answer:
- FAIR Data Principles: Provide raw data (e.g., mass spectra, dose-response curves) in public repositories with metadata on instruments (model, settings), reagents (vendor, lot number), and statistical code .
- Pre-registration: Submit detailed protocols (e.g., animal handling, blinding) to platforms like Open Science Framework before initiating studies .
Q. What statistical approaches are appropriate for analyzing dose-response and time-course data for FSH-β-(51-65)?
Answer:
- Nonlinear Regression: Fit data to sigmoidal (Hill equation) or exponential models using tools like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .
- Mixed-Effects Models: Account for variability in longitudinal studies (e.g., repeated measurements in animal cohorts) using R or Python’s
lme4/statsmodels.
Data Interpretation and Reporting
Q. How can researchers differentiate artefactual results from true bioactivity in FSH-β-(51-65) studies?
Answer:
Q. What ethical guidelines apply to studies involving FSH-β-(51-65) in animal or human models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
